Furosemide-d5

Übersicht

Beschreibung

Furosemide-d5 is a deuterium-labeled analogue of furosemide, a potent loop diuretic widely used in medical treatments. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This modification is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of furosemide without altering its biological activity .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Furosemid-d5 beinhaltet typischerweise die Deuterierung von Furosemid. Eine übliche Methode beinhaltet die Reaktion von Furosemid mit deuterierten Reagenzien unter kontrollierten Bedingungen. Zum Beispiel kann Furosemid mit deuterierter Schwefelsäure in Gegenwart eines deuterierten Lösungsmittels umgesetzt werden, um die gewünschte Deuteriumincorporation zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von Furosemid-d5 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und Lösungsmitteln, um die Konsistenz und Qualität des Endprodukts sicherzustellen. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit von Furosemid-d5 zu maximieren, das dann mit Techniken wie Kristallisation und Chromatographie gereinigt wird .

Analyse Chemischer Reaktionen

Stability and Degradation Reactions

Furosemide-d5 exhibits high stability under diverse storage and analytical conditions, making it ideal for long-term studies. Key findings include:

Table 1: Stability of this compound Under Various Conditions

| Condition | Duration | Recovery (%) | Notes |

|---|---|---|---|

| Room temperature (25°C) | 20 hours | 98.2–101.4 | No significant degradation |

| 40°C | 7 days | 95.6–102.1 | Minimal deviation from baseline |

| -78°C | 161 days | 97.8–103.3 | Optimal long-term storage |

| Autosampler (10°C) | 96 hours | 94.5–105.0 | Suitable for extended analysis |

- Key Observations :

Table 2: Performance Metrics in LC-MS/MS Assays

| Parameter | Value (this compound) | Notes |

|---|---|---|

| Recovery (%) | 92.4–106.8 | Consistent across plasma/urine |

| Matrix Effect (%) | 89.3–110.2 | Minimal ion suppression/enhancement |

| Linearity Range (μg/mL) | 0.1–50 | |

| Lower Limit of Quantitation | 0.1 μg/mL | High sensitivity |

- Role in Metabolism Studies :

Pharmacokinetic and Isotopic Effects

Deuteration minimally alters pharmacokinetic properties compared to unlabeled furosemide:

- Volume of Distribution : 0.14–0.18 L/kg (similar to furosemide) .

- Half-Life : ~2 hours, consistent with non-deuterated analogs .

- Urinary Excretion : >90% unchanged, mirroring furosemide’s renal clearance .

Table 3: Furosemide vs. This compound

| Property | Furosemide | This compound |

|---|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂O₅S | C₁₂H₆D₅ClN₂O₅S |

| Molecular Weight | 330.74 g/mol | 335.78 g/mol |

| Key Use | Therapeutic diuretic | Analytical internal standard |

| Stability in Blood | Moderate | High (161 days at -78°C) |

Research Implications

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Analytical Applications

Furosemide-d5 is primarily utilized as an internal standard in analytical chemistry, particularly in mass spectrometry techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This application is crucial for accurately quantifying furosemide levels in biological matrices, such as urine and blood.

Quantification in Biological Samples

- Methodology : this compound serves as an internal standard during the quantification of furosemide in human urine samples. The use of this compound allows for enhanced selectivity and specificity during analysis by compensating for matrix effects and variability in sample preparation .

- Study Findings : In a study assessing the selectivity and specificity of this compound, it was demonstrated that there were no interfering peaks at the retention times for both furosemide and this compound in urine samples from multiple individuals, ensuring reliable quantitation .

Clinical Applications

Furosemide is widely recognized for its therapeutic uses, particularly in managing conditions such as edema associated with heart failure, liver cirrhosis, and renal disease. This compound's role extends to clinical research where it aids in understanding drug metabolism and patient response.

Therapeutic Monitoring

- Impact on Dosage Regimens : The pharmacokinetic profiles derived from studies using this compound help inform dosage adjustments in clinical practice, especially in vulnerable populations like neonates .

- Case Study : A pediatric study utilized a validated VAMS (Volumetric Absorptive Microsampling) assay with this compound to assess drug levels without the need for extensive blood draws, thereby improving patient comfort and compliance .

Research on Drug Interactions

This compound is also instrumental in studying drug-drug interactions involving furosemide. Its stable isotopic nature allows researchers to trace metabolic pathways and interactions more effectively.

Interaction Studies

- Example : Research has indicated that co-administration of furosemide with other medications can alter its pharmacokinetics significantly. This compound facilitates these studies by providing a clear marker to differentiate between endogenous and exogenous sources of furosemide during metabolic assessments .

Environmental Impact Studies

Recent studies have begun to explore the environmental fate of pharmaceuticals, including furosemide and its derivatives like this compound. Understanding how these compounds behave in various ecosystems is crucial for assessing their ecological impact.

Pollution Studies

- Findings : Research indicates that furosemide can persist in aquatic environments, raising concerns about its effects on wildlife and water quality. The use of deuterated compounds like this compound aids in tracking these substances through environmental monitoring efforts .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Internal standard for quantifying furosemide | Enhanced selectivity and specificity in analyses |

| Clinical Monitoring | Assessing drug levels in patients | Improved patient compliance through less invasive methods |

| Drug Interaction Studies | Evaluating impacts of co-administered medications | Clear differentiation of drug sources |

| Environmental Studies | Tracking pharmaceutical pollutants | Persistence of furosemide raises ecological concerns |

Wirkmechanismus

Furosemide-d5 exerts its effects by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle in the kidneys. This inhibition leads to increased excretion of sodium, potassium, and chloride ions, resulting in diuresis. The deuterium labeling does not alter this mechanism but allows for detailed study of the drug’s pharmacokinetics .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Furosemid: Die nicht-deuterierte Form, die als Diuretikum weit verbreitet ist.

Torsemid: Ein weiteres Schleifendiuretikum mit einem ähnlichen Wirkmechanismus.

Einzigartigkeit

Furosemid-d5 ist einzigartig aufgrund seiner Deuteriummarkierung, die ein wertvolles Werkzeug für detaillierte pharmakokinetische und metabolische Studien bietet. Diese Markierung ermöglicht es Forschern, zwischen dem verabreichten Medikament und seinen Metaboliten zu unterscheiden und so Einblicke in das Verhalten des Medikaments im Körper zu gewinnen .

Biologische Aktivität

Furosemide-d5 is a deuterated form of furosemide, a potent loop diuretic widely used in clinical settings for conditions such as heart failure and edema. The incorporation of deuterium enhances the stability and pharmacokinetic properties of the compound, making it a valuable tool in pharmacological research and clinical studies. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

Pharmacodynamics

Furosemide acts primarily by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. The biological effects include:

- Diuretic Action : this compound retains the diuretic properties of furosemide, promoting diuresis through enhanced renal excretion.

- Vasodilatory Effects : It induces vasodilation, which decreases preload and afterload on the heart, beneficial in treating acute pulmonary edema .

- Electrolyte Imbalance : Furosemide can cause electrolyte disturbances, particularly hypokalemia and hyponatremia, due to its mechanism of action .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic application. Key parameters include:

- Absorption : Following oral administration, this compound exhibits variable bioavailability (approximately 60-70%) .

- Distribution : The volume of distribution is around 0.181 L/kg in healthy subjects .

- Metabolism : this compound undergoes hepatic metabolism, primarily via glucuronidation .

- Half-life : The terminal half-life ranges from 2 to 4 hours but may extend significantly in patients with renal impairment .

- Clearance : Plasma clearance varies based on patient condition, with values reported at approximately 1.23 mL/kg/min for heart failure patients .

1. Selectivity and Specificity Testing

A study evaluated the selectivity and specificity of this compound using human urine samples. The results demonstrated no significant cross-interference between furosemide and this compound during analytical testing, confirming the reliability of this compound as an internal standard in quantitative assays .

2. Toxicological Assessment

Toxicological studies have shown that high doses of furosemide can induce cytotoxic effects in isolated hepatocytes. For instance, exposure to concentrations around 0.5 mM led to significant alterations in cell viability and ultrastructural integrity . Additionally, genetic studies indicated that while furosemide can induce chromosomal aberrations in certain cell lines, it was not mutagenic under all tested conditions .

3. Clinical Implications

Clinical trials involving this compound have highlighted its utility in pharmacokinetic studies where isotopic labeling allows for precise tracking of drug metabolism and distribution within the body. This has implications for optimizing dosing regimens in patients with varying degrees of renal function .

Data Table: Summary of Biological Activity Parameters

| Parameter | Furosemide | This compound |

|---|---|---|

| Mechanism of Action | Na-K-2Cl inhibitor | Na-K-2Cl inhibitor |

| Bioavailability | 60-70% | 60-70% |

| Volume of Distribution | 0.181 L/kg | Similar |

| Half-life | 2-4 hours | Similar |

| Clearance | 1.23 mL/kg/min (heart failure) | Similar |

| Toxicity | Electrolyte imbalance; hepatotoxicity at high doses | Similar potential |

Eigenschaften

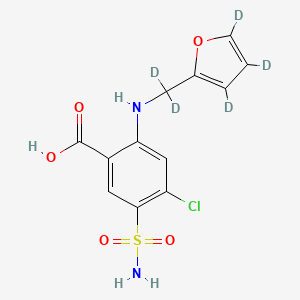

IUPAC Name |

4-chloro-2-[[dideuterio-(3,4,5-trideuteriofuran-2-yl)methyl]amino]-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O5S/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19/h1-5,15H,6H2,(H,16,17)(H2,14,18,19)/i1D,2D,3D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUFCTLCJUWOSV-JZOBIDBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(OC(=C1[2H])C([2H])([2H])NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661989 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189482-35-6 | |

| Record name | 4-Chloro-2-({[(~2~H_3_)furan-2-yl](~2~H_2_)methyl}amino)-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of Furosemide-d5 in the context of the provided research papers?

A: this compound serves as an internal standard in analytical chemistry techniques, specifically in liquid chromatography-mass spectrometry (LC-MS/MS), to quantify Furosemide in biological samples. [, ] This approach enhances the accuracy and reliability of Furosemide measurements by correcting for variations during sample preparation and analysis. [, ]

Q2: Why is accurate quantification of Furosemide in biological samples crucial, as highlighted in the research?

A: Accurate Furosemide quantification is essential for several reasons. Firstly, it's crucial for understanding the pharmacokinetics of the drug, including its absorption, distribution, metabolism, and excretion in various species like camels [] and horses. [] This knowledge helps determine appropriate dosages and withdrawal times for different applications, including racing. [, ] Secondly, regulatory bodies in horse racing rely on serum Furosemide concentration limits to ensure fair competition, as Furosemide can mask the presence of other substances. [] Accurate quantification methods are vital for upholding these regulations.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.